molecular formula C20H30ClN3O2 B243870 N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,2-dimethylpropanamide

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,2-dimethylpropanamide

Cat. No. B243870
M. Wt: 379.9 g/mol
InChI Key: YOKNTFJERBMAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,2-dimethylpropanamide is a chemical compound that is widely used in scientific research. It is commonly referred to as "Compound X" in the scientific literature. This compound has been found to have a variety of applications in both biochemical and physiological research.

Scientific Research Applications

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,2-dimethylpropanamide has a variety of applications in scientific research. It is commonly used as a tool compound to study the function of various proteins and enzymes. It has been found to inhibit the activity of several enzymes, including phosphodiesterases and histone deacetylases. It has also been used to study the function of G protein-coupled receptors.

Mechanism of Action

The mechanism of action of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,2-dimethylpropanamide is not fully understood. It is believed to act by binding to specific sites on enzymes and proteins, thereby inhibiting their activity. It has also been found to have some activity as a histone deacetylase inhibitor, which may contribute to its effects on gene expression.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,2-dimethylpropanamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase cAMP levels in cells, which can lead to changes in gene expression. It has also been found to inhibit the growth of cancer cells in vitro, although its effectiveness in vivo is not yet clear.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,2-dimethylpropanamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the function of these molecules in a more targeted way. However, one limitation of using this compound is that it may have off-target effects on other molecules, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,2-dimethylpropanamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its effectiveness in vivo and to identify any potential side effects. Another area of interest is its potential as a tool compound for studying the function of G protein-coupled receptors. Finally, more research is needed to fully understand the mechanism of action of this compound and to identify any other potential applications in scientific research.

Synthesis Methods

The synthesis of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,2-dimethylpropanamide is a complex process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 3-chloro-4-nitroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product.

properties

Molecular Formula

C20H30ClN3O2

Molecular Weight

379.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C20H30ClN3O2/c1-19(2,3)17(25)22-14-7-8-16(15(21)13-14)23-9-11-24(12-10-23)18(26)20(4,5)6/h7-8,13H,9-12H2,1-6H3,(H,22,25)

InChI Key

YOKNTFJERBMAQK-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C)Cl

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C)Cl

Origin of Product

United States

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